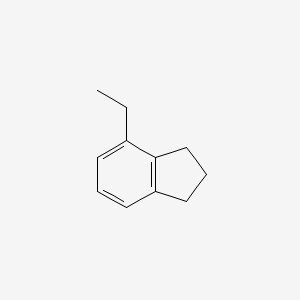

4-ethyl-2,3-dihydro-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

66256-38-0 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

4-ethyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H14/c1-2-9-5-3-6-10-7-4-8-11(9)10/h3,5-6H,2,4,7-8H2,1H3 |

InChI Key |

PAWMNDYOLLAFFK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 2,3 Dihydro 1h Indene and Its Precursors

Strategies for Constructing the 2,3-Dihydro-1H-indene Core Structure

Cyclization Reactions

Cyclization reactions are a primary method for constructing the indane framework, often proceeding through the formation of an indanone intermediate which can then be fully reduced. A common strategy is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides. This reaction is typically promoted by a strong Lewis acid or a Brønsted acid like polyphosphoric acid (PPA). nih.gov

Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org Metal-catalyzed reactions, such as the rhodium-catalyzed asymmetric intramolecular 1,4-addition, have also been developed to produce chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org Furthermore, gold(I) catalysis can be employed for the direct Csp³-H activation to yield indene (B144670) derivatives, which can subsequently be hydrogenated. researchgate.net

Table 1: Overview of Cyclization Strategies for Dihydroindene Core

| Reaction Type | Precursor Example | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | 3-Phenylpropanoic acid | Polyphosphoric Acid (PPA) | Indan-1-one |

| Palladium-Catalyzed Carbonylative Cyclization | Unsaturated aryl iodide | Palladium catalyst, CO | Indanone |

| Rhodium-Catalyzed Asymmetric 1,4-Addition | Pinacolborane chalcone (B49325) derivative | Rhodium catalyst, MonoPhos | Chiral 3-Aryl-1-indanone |

| Gold(I)-Catalyzed C-H Activation | Substituted alkylbenzene | Gold(I) catalyst | Indene derivative |

Hydrogenation of Indene Derivatives

The saturation of the double bond in the five-membered ring of indene or its substituted derivatives is a direct route to the 2,3-dihydro-1H-indene structure. This transformation is almost universally accomplished via catalytic hydrogenation. masterorganicchemistry.com

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. masterorganicchemistry.com The most common and efficient catalysts for this purpose are platinum group metals supported on a high-surface-area material, such as activated carbon. masterorganicchemistry.comwikipedia.org

Palladium-on-Carbon (Pd/C): This is the most widely used catalyst for the hydrogenation of alkenes. wikipedia.orgresearchgate.net It is highly active and provides for a clean and efficient reduction of the indene double bond. nih.govwikipedia.org The palladium metal is typically loaded onto the carbon support at concentrations of 5% to 10% by weight. wikipedia.org

Platinum-on-Carbon (Pt/C): Platinum-based catalysts are also highly effective for hydrogenations. While sometimes more active than palladium, they can also be less selective if other reducible functional groups are present in the molecule.

The general procedure involves stirring or shaking a solution of the indene derivative in a suitable solvent with the catalyst under a hydrogen atmosphere. masterorganicchemistry.com

Achieving selective hydrogenation of the C=C bond in the five-membered ring without affecting the aromatic ring or other functional groups requires careful control of reaction conditions. atomfair.com

Hydrogen Pressure: The reaction can often be carried out at atmospheric pressure, but for less reactive substrates or to increase the reaction rate, pressures from 1 to 10 bar are typical. atomfair.com Higher pressures are generally avoided to prevent over-reduction of the aromatic ring.

Temperature: Hydrogenations are often run at room temperature. mdpi.com Lower temperatures generally enhance selectivity, as the energy input is insufficient to overcome the higher activation energy required for the reduction of the aromatic system. atomfair.com

Solvent: A variety of solvents can be used, with common choices being ethanol, methanol, ethyl acetate, and tetrahydrofuran (B95107) (THF), depending on the solubility of the substrate. nih.gov

Catalyst Loading: Typically, a catalytic amount of the metal is used, often in the range of 1-10 mol% relative to the substrate. mdpi.com

Table 2: Typical Conditions for Selective Hydrogenation of Indene Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | 5-10% Pd/C | High activity and selectivity for C=C bonds. wikipedia.orgresearchgate.net |

| Hydrogen Source | H₂ gas | Clean and efficient reducing agent. nih.gov |

| Pressure | 1-10 atm | Sufficient for reaction without reducing the aromatic ring. atomfair.com |

| Temperature | 20-50 °C | Favors selectivity and minimizes side reactions. atomfair.com |

| Solvent | Ethanol, Ethyl Acetate, THF | Inert solvents that solubilize the substrate. nih.gov |

Rearrangement Reactions Leading to Dihydroindene Skeletons

While less common than cyclization or hydrogenation, skeletal rearrangements can also lead to the formation of the dihydroindene framework. These reactions often start from more complex polycyclic systems. For instance, thermally-induced stepwise dyotropic skeletal rearrangements of specific arene/allene cycloadducts have been shown to produce dihydroindene structures. researchgate.net Cationic skeletal reorganizations, often initiated by treatment with a Lewis or Brønsted acid, can also be designed to contract or expand existing ring systems to form the desired indane skeleton. nih.gov These methods are highly specialized and depend on the availability of suitable precursors capable of undergoing the desired rearrangement. mdpi.com

Introduction of the Ethyl Group at the C-4 Position

The introduction of an ethyl group specifically at the C-4 position of the 2,3-dihydro-1H-indene core can be accomplished through several standard aromatic substitution reactions. The choice of method often depends on whether the ethyl group is introduced before or after the formation of the bicyclic system.

Friedel-Crafts Acylation followed by Reduction: A common and reliable method is to perform a Friedel-Crafts acylation on the 2,3-dihydro-1H-indene molecule using acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction preferentially directs the acetyl group to the C-4 or C-5 position. If the C-5 position is blocked or the separation of isomers is feasible, this provides a route to 4-acetyl-2,3-dihydro-1H-indene. The resulting ketone can then be reduced to the ethyl group via methods such as the Wolff-Kishner or Clemmensen reduction.

Friedel-Crafts Alkylation: Direct alkylation using an ethylating agent like ethyl bromide (CH₃CH₂Br) with a Lewis acid catalyst is another possibility. However, this method is often prone to issues like polyalkylation and carbocation rearrangements, making it less controlled than the acylation-reduction sequence.

Synthesis from a Precursor: An alternative strategy involves starting with a benzene (B151609) derivative that already contains the ethyl group in the correct position. For example, 3-(3-ethylphenyl)propanoic acid can be synthesized and then subjected to intramolecular Friedel-Crafts acylation. This cyclization directly yields 4-ethyl-2,3-dihydro-1H-inden-1-one, which can be fully reduced to the target compound, 4-ethyl-2,3-dihydro-1H-indene. chemicalbook.com This approach offers excellent regiochemical control.

Table 3: Methods for Introducing the C-4 Ethyl Group

| Method | Reagents | Intermediate | Key Features |

|---|

Alkylation Strategies for Ethyl Group Incorporation

Direct alkylation of the indane aromatic ring represents a straightforward approach to introduce the ethyl group. Friedel-Crafts alkylation is a classic method for this transformation, though it can be complicated by issues of regioselectivity and polyalkylation. The reaction typically involves treating the indane substrate with an ethylating agent, such as ethyl bromide or ethylene (B1197577), in the presence of a Lewis acid catalyst.

Modern advancements have focused on developing more selective and efficient catalytic systems. Group 9 metal complexes, particularly those of rhodium and cobalt, have emerged as powerful catalysts for C-H activation, enabling direct and controlled alkylation of aromatic rings. researchgate.net These methods offer higher regioselectivity compared to traditional Friedel-Crafts reactions.

| Alkylation Method | Ethylating Agent | Catalyst/Conditions | Key Features |

| Friedel-Crafts Alkylation | Ethyl Halide / Ethylene | Lewis Acid (e.g., AlCl₃) | Prone to isomer formation and polyalkylation. |

| Group 9 Metal-Catalyzed C-H Activation | Varies | CpRh(III), CpCo(III) | High regioselectivity and functional group tolerance. researchgate.net |

Functional Group Interconversion Routes to C-4 Ethyl Substitution

An alternative to direct alkylation is the conversion of a pre-existing functional group at the C-4 position into an ethyl group. This strategy is particularly useful when a suitable precursor, such as a 4-acylindane, is more readily accessible. The most common precursor for this route is 4-acetyl-2,3-dihydro-1H-indene, which can be reduced to the target ethyl group.

Classic reduction methods are highly effective for this transformation:

Clemmensen Reduction: This method uses amalgamated zinc and concentrated hydrochloric acid to reduce the ketone directly to an alkane.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas under basic conditions (e.g., KOH in a high-boiling solvent like ethylene glycol) to yield the alkane.

These transformations are fundamental in organic synthesis for converting carbonyl groups into methylene (B1212753) or methyl groups. fiveable.meimperial.ac.ukyoutube.com

| Precursor Functional Group | Reagents and Conditions | Resulting Group |

| 4-Acetyl (-COCH₃) | Zn(Hg), conc. HCl (Clemmensen) | 4-Ethyl (-CH₂CH₃) |

| 4-Acetyl (-COCH₃) | H₂NNH₂, KOH, heat (Wolff-Kishner) | 4-Ethyl (-CH₂CH₃) |

| 4-Vinyl (-CH=CH₂) | H₂, Pd/C (Catalytic Hydrogenation) | 4-Ethyl (-CH₂CH₃) |

Multi-step Synthetic Sequences for this compound

Multi-step syntheses provide a robust and controlled pathway to this compound, often starting from simpler, commercially available materials. These sequences allow for precise control over the substitution pattern and the construction of the bicyclic indane core.

Synthesis from Indanone Precursors

One of the most prevalent and reliable routes to 4-substituted indanes proceeds through an indanone intermediate. The synthesis of this compound typically begins with the preparation of 4-ethyl-2,3-dihydro-1H-inden-1-one (4-ethyl-1-indanone). chemicalbook.com This key intermediate can be synthesized via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(2-ethylphenyl)propanoic acid.

Once 4-ethyl-1-indanone is obtained, a two-step reduction sequence is employed:

The carbonyl group is reduced to a methylene group using methods like the Clemmensen or Wolff-Kishner reduction.

Alternatively, the ketone can be reduced to a secondary alcohol using a hydride reagent like sodium borohydride (B1222165) (NaBH₄), followed by hydrogenolysis or dehydration and subsequent hydrogenation to yield the final indane structure.

This approach is versatile and has been applied to the synthesis of various substituted indanones and indenes. organic-chemistry.orgpreprints.org

Stereoselective Synthetic Approaches for Dihydroindene Derivatives (e.g., Enzymatic Methods)

While this compound is achiral, the synthesis of chiral dihydroindene derivatives is a significant area of research, particularly for pharmaceutical applications. researchgate.net Stereoselective methods often target the reduction of a prochiral ketone in a substituted indanone.

Enzymatic methods have gained prominence for their exceptional stereoselectivity under mild conditions. mdpi-res.comresearchgate.net Alcohol dehydrogenases (ADHs), in particular, are widely used for the asymmetric reduction of ketones to chiral secondary alcohols. mdpi.comresearchgate.net By selecting an appropriate ADH, either the (R) or (S) enantiomer of the corresponding alcohol can be produced with high enantiomeric excess. researchgate.net This chiral alcohol can then be carried forward to synthesize enantiomerically pure dihydroindene derivatives.

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral Indanone | Chiral Indanol | High enantioselectivity (often >95% ee). researchgate.net |

| Lipase | Kinetic Resolution | Racemic Indanol Ester | Enantiomerically Enriched Alcohol and Ester | Separation of enantiomers. researchgate.net |

Copper-Catalyzed Intramolecular Annulation Routes to Dihydroindenone Structures

Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed reactions for constructing cyclic structures. Copper-catalyzed intramolecular annulation has emerged as an effective method for synthesizing indene and indenone frameworks. pku.edu.cnresearchgate.net These reactions often proceed through C-H activation or cascade processes involving substrates like conjugated enynones. pku.edu.cn

In a typical strategy, a suitably substituted aromatic precursor undergoes a copper-catalyzed cyclization to form the five-membered ring of the indanone system. pku.edu.cn This approach benefits from the use of an inexpensive and less toxic metal catalyst and can tolerate a broad range of functional groups, making it highly appealing for building complex molecular architectures that can serve as precursors to compounds like 4-ethylindane. pku.edu.cnrsc.org

Suzuki Coupling Processes for Aryl-Substituted Dihydroindenes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This palladium-catalyzed reaction is highly versatile for creating aryl-substituted indenes and indanones. researchgate.netnih.gov While typically used for introducing aryl groups, the methodology can be adapted to introduce alkyl substituents.

In a potential synthetic route towards this compound, a precursor such as 4-bromo-2,3-dihydro-1H-indene could be coupled with an ethylboronic acid derivative. More commonly, the Suzuki coupling is used to prepare an aryl-substituted indanone, which can then be modified in subsequent steps. researchgate.net The reaction is known for its high efficiency, mild conditions, and exceptional tolerance of various functional groups, making it a powerful tool in multi-step synthetic sequences. researchgate.netnih.gov

Industrial and Laboratory Scale Synthesis Considerations

The synthesis of this compound can be approached through a well-established route involving the preparation of a precursor, 3-(3-ethylphenyl)propanoic acid, its subsequent intramolecular cyclization to form 4-ethyl-1-indanone, and a final reduction step. The choice of reagents and reaction conditions at each stage can be adapted for both small-scale laboratory preparations and larger industrial production, with varying considerations for efficiency, cost, and safety.

Step 1: Synthesis of 3-(3-ethylphenyl)propanoic acid

A common laboratory method for the synthesis of 3-arylpropanoic acids involves the Friedel-Crafts acylation of an appropriately substituted benzene with succinic anhydride (B1165640) to form a 3-aroylpropanoic acid, followed by reduction of the ketone. For the synthesis of 3-(3-ethylphenyl)propanoic acid, the starting material would be ethylbenzene.

However, a more direct route that can be suitable for larger scales is the reaction of a benzyl (B1604629) halide with a malonic ester, followed by hydrolysis and decarboxylation. For instance, 3-ethylbenzyl chloride can be reacted with diethyl malonate in the presence of a base like sodium ethoxide. The resulting diethyl (3-ethylbenzyl)malonate is then hydrolyzed and heated to induce decarboxylation, yielding 3-(3-ethylphenyl)propanoic acid.

Step 2: Intramolecular Cyclization to 4-Ethyl-1-indanone

The key step in forming the indane ring system is the intramolecular Friedel-Crafts acylation of 3-(3-ethylphenyl)propanoic acid. This reaction is typically carried out in the presence of a strong acid catalyst.

Laboratory Scale: On a laboratory scale, polyphosphoric acid (PPA) is a commonly used and effective reagent for this type of cyclization. The reaction involves heating the 3-(3-ethylphenyl)propanoic acid with PPA, which serves as both the catalyst and the solvent. The reaction mixture is then quenched with ice water, and the product, 4-ethyl-1-indanone, is extracted. Alternatively, the acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by cyclization using a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.gov

Industrial Scale: For industrial applications, the use of large quantities of PPA can pose challenges in terms of handling and waste disposal. Alternative catalysts that are more environmentally friendly and easier to handle are often sought. Solid acid catalysts or the use of superacids like triflic acid have been explored for similar cyclizations. nih.gov The two-step process involving the acid chloride can be more amenable to industrial scale-up, as the reaction conditions are often milder and more controllable. However, this introduces an additional step and the use of corrosive reagents.

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Cyclization | Polyphosphoric Acid (PPA) | Heating the acid in PPA | One-step reaction | Viscous medium, difficult work-up, waste disposal |

| Acid Chloride Cyclization | Thionyl Chloride/Aluminum Chloride | Two steps: formation of acid chloride, then cyclization | Milder conditions, higher yields | Use of corrosive and hazardous reagents |

Step 3: Reduction of 4-Ethyl-1-indanone to this compound

The final step in the synthesis is the reduction of the carbonyl group of 4-ethyl-1-indanone to a methylene group. Several established methods are available for this transformation, with the choice depending on the scale of the reaction and the presence of other functional groups.

Wolff-Kishner Reduction: This method involves the reaction of the ketone with hydrazine (B178648) hydrate (B1144303) in the presence of a strong base, such as potassium hydroxide, at high temperatures. wikipedia.orgalfa-chemistry.com A high-boiling solvent like diethylene glycol or triethylene glycol is typically used to achieve the necessary reaction temperature. wikipedia.orgalfa-chemistry.com The Huang-Minlon modification, which involves carrying out the reaction in a one-pot procedure, is often employed for its convenience. alfa-chemistry.com This method is suitable for base-stable compounds.

Clemmensen Reduction: This reduction is carried out under acidic conditions, using amalgamated zinc (zinc treated with mercury) and concentrated hydrochloric acid. youtube.comannamalaiuniversity.ac.in It is a powerful method for reducing ketones that are stable to strong acids. annamalaiuniversity.ac.in However, the use of mercury makes this method less desirable from an environmental and safety perspective, particularly for large-scale industrial processes.

Catalytic Hydrogenation: This method involves the reaction of the ketone with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This is often a cleaner and more environmentally friendly alternative to the Wolff-Kishner and Clemmensen reductions. The reaction is typically carried out in a pressure vessel at elevated hydrogen pressure and temperature. This method is highly scalable and is often preferred for industrial production due to the ease of catalyst recovery and reuse, and the avoidance of harsh reagents.

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Wolff-Kishner Reduction | Hydrazine hydrate, KOH | High temperature in a high-boiling solvent | Effective for base-stable compounds | Harsh basic conditions, high temperatures, use of toxic hydrazine |

| Clemmensen Reduction | Amalgamated Zinc, HCl | Strongly acidic | Effective for acid-stable compounds | Use of toxic mercury, strongly acidic waste |

| Catalytic Hydrogenation | H₂, Pd/C catalyst | Elevated pressure and temperature | Clean, scalable, catalyst can be recycled | Requires specialized high-pressure equipment |

Chemical Reactivity and Transformation of 4 Ethyl 2,3 Dihydro 1h Indene

Reactivity of the Benzene (B151609) Ring in 4-Ethyl-2,3-dihydro-1H-indene

The benzene ring in this compound is rendered electron-rich by the presence of two alkyl substituents: the ethyl group at position 4 and the fused dihydroindene ring itself, which acts as a cyclic alkyl substituent across positions 1 and 2. Both of these alkyl groups are electron-donating, thereby activating the aromatic ring toward electrophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The activating nature of the alkyl groups in this compound facilitates these substitutions and directs the incoming electrophile to specific positions.

Alkyl groups are classified as ortho, para-directors. In the case of this compound, the ethyl group at C4 directs incoming electrophiles to the ortho positions (C3 and C5) and the para position (C7). The fused ring at C1 and C2 also directs to its ortho (C7) and para (C5) positions. The combined directing effects and steric hindrance influence the final product distribution. Position C7 is strongly activated by both alkyl groups (para to the ethyl group and ortho to the fused ring), making it a likely site for substitution. Position C5 is also activated (ortho to the ethyl group and para to the fused ring). Position C6 is the least activated site. Therefore, electrophilic substitution is expected to yield a mixture of C5 and C7 substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen molecule and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) and a Lewis acid.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Ethyl-7-nitro-2,3-dihydro-1H-indene and 4-Ethyl-5-nitro-2,3-dihydro-1H-indene |

| Bromination | Br₂, FeBr₃ | 7-Bromo-4-ethyl-2,3-dihydro-1H-indene and 5-Bromo-4-ethyl-2,3-dihydro-1H-indene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Ethyl-2,3-dihydro-1H-inden-7-yl)ethan-1-one and 1-(4-Ethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one |

| Sulfonation | SO₃, H₂SO₄ | This compound-7-sulfonic acid and this compound-5-sulfonic acid |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for achieving highly regioselective substitution at the position ortho to a specific functional group, known as a directing metalation group (DMG). This reaction involves the deprotonation of the ortho C-H bond by a strong organolithium base, such as n-butyllithium, facilitated by coordination of the lithium to the DMG. researchgate.net The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles. researchgate.netnih.gov

The this compound molecule itself does not possess a conventional DMG. The alkyl substituents are not effective at directing metalation in this manner. Therefore, to apply DoM strategies, a suitable DMG would first need to be introduced onto the aromatic ring via a reaction such as electrophilic aromatic substitution. For instance, if a carboxamide or methoxy group were installed at the C7 position, subsequent treatment with an alkyllithium reagent would direct deprotonation specifically to the C6 position, enabling the synthesis of precisely substituted derivatives that are inaccessible through standard SEAr reactions.

A potential competing pathway in such systems is lateral metalation, which involves deprotonation at a benzylic C-H bond of an alkyl side chain. Studies on related molecules have shown that the site of lithiation can be influenced by the specific directing group and reaction conditions. chemistrysteps.com

Table 2: Examples of Directing Metalation Groups (DMGs) and Potential Application

| Directing Metalation Group (DMG) | Chemical Formula | Potential Site of Introduction | Directed Lithiation Position |

| Dimethylcarboxamide | -CON(CH₃)₂ | C5 or C7 | C6 |

| Methoxy | -OCH₃ | C5 or C7 | C6 |

| Sulfonamide | -SO₂NR₂ | C5 or C7 | C6 |

| O-Aryl Carbamate | -OCONR₂ | C5 or C7 | C6 |

Reactivity of the Five-Membered Ring in this compound

The five-membered ring of this compound is a saturated, aliphatic portion of the molecule. Its reactivity is dominated by the C-H bonds, particularly the benzylic C-H bonds at positions C1 and C3, which are adjacent to the aromatic ring. These positions are activated due to the ability of the benzene ring to stabilize radical or ionic intermediates formed during a reaction. wikipedia.org

Oxidation Reactions and Pathways

The benzylic carbons (C1 and C3) are the most susceptible sites to oxidation. Treatment with strong oxidizing agents can convert the methylene (B1212753) (-CH₂-) groups at these positions into carbonyl groups (-C=O). For instance, the oxidation of indane (2,3-dihydro-1H-indene) can yield 1-indanone. wikipedia.org This transformation is a fundamental process in organic synthesis as the resulting ketones are versatile intermediates. nih.gov

Various reagents can be employed for this purpose, including:

Chromium-based reagents: Such as sodium dichromate (Na₂Cr₂O₇) in the presence of acid. wikipedia.org

Manganese-based reagents: Such as potassium permanganate (KMnO₄). wikipedia.org

Catalytic oxidation: Using catalysts in the presence of an oxidant like oxygen (O₂) or a hydroperoxide (e.g., t-BuOOH). researchgate.netrsc.org

Selective oxidation of this compound would be expected to produce a mixture of 4-ethyl-2,3-dihydro-1H-inden-1-one and 7-ethyl-2,3-dihydro-1H-inden-1-one, as the two benzylic positions are not equivalent. Under more forcing conditions, oxidation at both benzylic positions could potentially occur, leading to a diketone, although some studies suggest this can be a low-yielding process for the indane scaffold. nih.gov

Table 3: Potential Oxidation Products of the Five-Membered Ring

| Reagent System | Reaction Type | Primary Product(s) |

| KMnO₄, heat | Benzylic Oxidation | 4-Ethyl-2,3-dihydro-1H-inden-1-one and 7-Ethyl-2,3-dihydro-1H-inden-1-one |

| Na₂Cr₂O₇, H₂SO₄ | Benzylic Oxidation | 4-Ethyl-2,3-dihydro-1H-inden-1-one and 7-Ethyl-2,3-dihydro-1H-inden-1-one |

| Metal Catalyst, t-BuOOH | Catalytic Benzylic Oxidation | 4-Ethyl-2,3-dihydro-1H-inden-1-one and 7-Ethyl-2,3-dihydro-1H-inden-1-one |

Reduction Reactions and Pathways

As the five-membered ring is already fully saturated, it is not susceptible to reduction by hydrogenation. However, functional groups introduced onto this ring, such as the ketone formed via oxidation (an indanone), can be readily reduced. For example, a 4-ethyl-1-indanone derivative could undergo reduction to form an alcohol or be fully reduced back to a methylene group.

Reduction to an Alcohol: Carbonyl-reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol (an indanol). nih.gov

Reduction to a Methylene Group (Deoxygenation): The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be used to convert the ketone back to a -CH₂- group.

Another related transformation is catalytic dehydrogenation. Under high temperatures and in the presence of a suitable catalyst (e.g., Palladium on carbon), the 2,3-dihydro-1H-indene core can be dehydrogenated to form the corresponding indene (B144670), which contains a double bond in the five-membered ring. youtube.com This introduces unsaturation, fundamentally altering the ring's reactivity.

Cycloaddition Reactions

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. youtube.com The saturated five-membered ring of this compound is incapable of participating directly in these reactions due to the absence of π-bonds.

For cycloaddition to occur, unsaturation must first be introduced into the five-membered ring, for example, through the catalytic dehydrogenation mentioned previously, to form a 4-ethyl-1H-indene derivative. The double bond within the five-membered ring of the resulting indene can then act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with a suitable diene. Similarly, related indene structures, such as 2-arylidene-1H-indene-1,3-diones, have been shown to participate in phosphine-catalyzed [4+2] annulations. While these are more complex derivatives, they illustrate the capability of the indene framework to engage in cycloaddition chemistry once unsaturation is present.

Esterification Reactions

Esterification involving this compound can be conceptualized through the transformation of a hypothetical corresponding alcohol, such as 4-ethyl-2,3-dihydro-1H-inden-1-ol. A primary method for such a conversion is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.orgmasterorganicchemistry.com

The general scheme for the Fischer esterification of a hypothetical 4-ethyl-2,3-dihydro-1H-indenol with a generic carboxylic acid (R-COOH) is presented below. The reaction is an equilibrium process, and to favor the formation of the ester, it is typically carried out with an excess of the alcohol or by removing water as it is formed. libretexts.orgmasterorganicchemistry.com

Reaction Scheme:

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). byjus.comchemguide.co.uk The reaction conditions, such as temperature and reaction time, would be optimized based on the specific carboxylic acid and alcohol used.

Table 1: Hypothetical Fischer Esterification of 4-Ethyl-2,3-dihydro-1H-indenol

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 4-Ethyl-2,3-dihydro-1H-indenol | Acetic Acid | H₂SO₄ | 4-Ethyl-2,3-dihydro-1H-inden-1-yl acetate |

| 4-Ethyl-2,3-dihydro-1H-indenol | Benzoic Acid | TsOH | 4-Ethyl-2,3-dihydro-1H-inden-1-yl benzoate |

This table is illustrative and based on the general principles of Fischer esterification, as specific experimental data for this compound was not found.

Investigation of Reaction Mechanisms

The mechanism of the Fischer esterification of a hypothetical 4-ethyl-2,3-dihydro-1H-indenol proceeds through a series of proton transfer and nucleophilic acyl substitution steps. libretexts.orgmasterorganicchemistry.combyjus.comchemguide.co.uk

Protonation of the Carboxylic Acid: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.

Nucleophilic Attack: The alcohol (4-ethyl-2,3-dihydro-1H-indenol) acts as a nucleophile and attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity:

In the context of electrophilic aromatic substitution reactions on this compound, the regioselectivity is governed by the directing effects of the substituents on the benzene ring. The ethyl group is an ortho-, para-directing and activating group. The dihydroindene moiety is also generally considered to be an activating, ortho-, para-directing group due to the alkyl nature of the fused ring. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the ethyl group and ortho to the fused ring system.

For Friedel-Crafts acylation, a common electrophilic aromatic substitution, the acyl group would be directed to these activated positions. The general mechanism for Friedel-Crafts acylation involves the formation of an acylium ion, which then attacks the aromatic ring. organic-chemistry.orglibretexts.orgyoutube.com

Table 2: Predicted Regioselectivity in Friedel-Crafts Acylation of this compound

| Electrophile | Major Products (Predicted) |

|---|---|

| Acetyl Chloride / AlCl₃ | 6-Acetyl-4-ethyl-2,3-dihydro-1H-indene |

This table is based on the general principles of directing effects in electrophilic aromatic substitution, as specific experimental data for this compound was not found.

Stereoselectivity:

If a reaction introduces a new chiral center into the this compound molecule, the formation of stereoisomers is possible. For instance, if the starting material is chiral, the reaction may proceed with retention or inversion of configuration, or lead to a mixture of diastereomers. nih.govacs.orgacs.orgresearchgate.net The stereochemical outcome is highly dependent on the reaction mechanism and the nature of the reactants and catalysts involved. The synthesis of indane derivatives with multiple stereogenic centers has been achieved with high stereoselectivity through various catalytic methods. nih.govacs.orgacs.orgresearchgate.net

Derivatives and Analogues of 4 Ethyl 2,3 Dihydro 1h Indene

Synthesis of Functionalized 4-Ethyl-2,3-dihydro-1H-indene Derivatives

The functionalization of this compound primarily involves electrophilic substitution on the aromatic ring and reactions at the benzylic positions of the five-membered ring. The existing alkyl substituents (the 4-ethyl group and the fused cyclopentane (B165970) ring) are electron-donating and thus activate the aromatic ring, directing incoming electrophiles primarily to the ortho and para positions.

Halogenation of the this compound core can be achieved through several methods, targeting either the aromatic ring or the aliphatic portion of the molecule.

Aromatic Halogenation: Electrophilic aromatic substitution is the most common method for introducing halogens onto the benzene (B151609) ring. Using a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) with bromine (Br₂) or chlorine (Cl₂), respectively, facilitates this reaction. The 4-ethyl group and the fused ring direct halogenation to the 5, 6, and 7-positions. Due to steric hindrance from the cyclopentane ring, the 7-position is less favored. Therefore, substitution typically yields a mixture of 5- and 6-halo-4-ethyl-2,3-dihydro-1H-indene.

Benzylic Halogenation: Halogenation at the benzylic C1 and C3 positions of the five-membered ring can be accomplished using radical halogenating agents like N-bromosuccinimide (NBS) with a radical initiator. This reaction is selective for the positions adjacent to the aromatic ring due to the stability of the resulting benzylic radical.

| Reaction Type | Reagents | Target Position | Product Example |

| Aromatic Bromination | Br₂, FeBr₃ | Aromatic Ring (5- or 6-) | 6-Bromo-4-ethyl-2,3-dihydro-1H-indene |

| Benzylic Bromination | NBS, AIBN | Aliphatic Ring (1- or 3-) | 1-Bromo-4-ethyl-2,3-dihydro-1H-indene |

The introduction of oxygen-containing functional groups can be achieved through acylation of the aromatic ring or oxidation of the alkyl substituents.

Carbonyl Derivatives (Indanones): Friedel-Crafts acylation, using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃), introduces a ketone group onto the aromatic ring. wikipedia.org The directing effects of the existing alkyl groups favor acylation at the 6-position, para to the fused ring junction, to yield products like 6-acetyl-4-ethyl-2,3-dihydro-1H-indene. Subsequent oxidation of this derivative could yield corresponding carboxylic acids. Alternatively, oxidation of the benzylic methylene (B1212753) groups at the C1 or C3 position using oxidizing agents like chromium trioxide can form an indanone, specifically 4-ethyl-2,3-dihydro-1H-inden-1-one. beilstein-journals.org

Alcohols: The ketone derivatives can be readily reduced to secondary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄). For instance, reduction of 4-ethyl-2,3-dihydro-1H-inden-1-one would yield 4-ethyl-2,3-dihydro-1H-inden-1-ol.

Ethers and Esters: The synthesized alcohols can serve as precursors for ethers and esters through standard methods like the Williamson ether synthesis or Fischer esterification, respectively.

| Derivative Type | Synthetic Method | Precursor | Reagents | Product Example |

| Ketone (Acyl) | Friedel-Crafts Acylation | This compound | CH₃COCl, AlCl₃ | 6-Acetyl-4-ethyl-2,3-dihydro-1H-indene |

| Ketone (Indanone) | Benzylic Oxidation | This compound | CrO₃ | 4-Ethyl-2,3-dihydro-1H-inden-1-one |

| Alcohol | Ketone Reduction | 4-Ethyl-2,3-dihydro-1H-inden-1-one | NaBH₄ | 4-Ethyl-2,3-dihydro-1H-inden-1-ol |

Nitrogen-containing functionalities are typically introduced via nitration of the aromatic ring, which can then be converted into other nitrogenous groups.

Amines: Nitration of this compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields nitro derivatives, primarily at the 6-position. nih.gov The resulting nitro compound, 4-ethyl-6-nitro-2,3-dihydro-1H-indene, can be reduced to the corresponding amine, 4-ethyl-2,3-dihydro-1H-inden-6-amine, using common reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation (H₂ over Pd/C). Another approach involves the reductive amination of an indanone derivative, which can produce amino-indanes. ajpamc.comlmaleidykla.lt

Amides: The aminoindane derivatives can be converted to amides through reaction with acyl chlorides or anhydrides.

Heterocycles: The presence of amino or carbonyl groups on the indene (B144670) scaffold provides synthetic handles for the construction of more complex, fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.gov

| Derivative Type | Synthetic Method | Reagents | Intermediate | Product Example |

| Amine | Nitration & Reduction | 1. HNO₃, H₂SO₄ 2. SnCl₂, HCl | 4-Ethyl-6-nitro-2,3-dihydro-1H-indene | 4-Ethyl-2,3-dihydro-1H-inden-6-amine |

| Amide | Acylation of Amine | CH₃COCl, Pyridine | 4-Ethyl-2,3-dihydro-1H-inden-6-amine | N-(4-Ethyl-2,3-dihydro-1H-inden-6-yl)acetamide |

Additional alkyl or aryl groups can be appended to the this compound structure to further explore its chemical space.

Alkyl-Substituted Analogues: Friedel-Crafts alkylation allows for the introduction of new alkyl groups onto the aromatic ring. mt.comorganic-chemistry.org However, this reaction is susceptible to issues like polyalkylation and carbocation rearrangements. A more controlled, two-step alternative involves Friedel-Crafts acylation to introduce a ketone, followed by a Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction to convert the carbonyl to a methylene group.

Aryl-Substituted Analogues: Aryl groups are most effectively introduced using modern cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where a halogenated derivative (e.g., 6-bromo-4-ethyl-2,3-dihydro-1H-indene) is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govlibretexts.org This method offers high efficiency and tolerance for a wide variety of functional groups.

| Substituent Type | Synthetic Method | Precursor | Reagents | Product Example |

| Alkyl | Friedel-Crafts Acylation & Reduction | This compound | 1. RCOCl, AlCl₃ 2. Zn(Hg), HCl | 4,6-Diethyl-2,3-dihydro-1H-indene |

| Aryl | Suzuki-Miyaura Coupling | 6-Bromo-4-ethyl-2,3-dihydro-1H-indene | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 4-Ethyl-6-phenyl-2,3-dihydro-1H-indene |

Exploration of Dihydroindene Scaffold Modifications

Beyond simple functionalization, the core bicyclic structure of this compound can be chemically altered through reactions that modify the ring system itself. These skeletal modifications can lead to novel carbocyclic and heterocyclic frameworks.

One significant modification is ring expansion. Recent advances in photoredox catalysis have enabled the insertion of a functionalized carbon atom into the five-membered ring of indene derivatives to create substituted naphthalenes. nih.gov This "skeletal editing" approach allows for the conversion of the indene core into a larger aromatic system. Another method involves the reaction of indene with hydrazoic acid, which has been shown to induce ring expansion. rsc.org Furthermore, reactions targeting indene-1,3-diones, which can be derived from indanes, have been developed to synthesize benzoannulated seven-membered rings through C-C bond activation under transition-metal-free conditions. nih.gov These transformations fundamentally reshape the scaffold, providing access to entirely different classes of compounds.

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the chemical structure of this compound derivatives and their reactivity is governed by the electronic and steric properties of their substituents. researchgate.net Understanding these relationships is crucial for predicting reaction outcomes and designing targeted syntheses. nih.govyoutube.com

Electronic Effects: The parent this compound molecule is activated towards electrophilic aromatic substitution (EAS). Both the 4-ethyl group and the fused aliphatic ring are electron-donating groups (EDGs) that increase the electron density of the aromatic ring, making it more nucleophilic. Introducing additional activating groups (e.g., -OH, -OCH₃) would further enhance reactivity, while introducing electron-withdrawing groups (EWGs) such as nitro (-NO₂) or acyl (-COR) groups would deactivate the ring towards subsequent EAS reactions. youtube.com The position of these groups is critical; an EWG at the 6-position, for instance, would strongly deactivate the ring for further electrophilic attack.

Steric Effects: The geometry of the indane system imposes steric constraints that influence reactivity. The positions adjacent to the fused five-membered ring (4- and 7-positions) are more sterically hindered than the 5- and 6-positions. This steric hindrance can dictate the regioselectivity of reactions, often favoring substitution at the less hindered 6-position, which is para to the C4a-C7a bond. The introduction of bulky substituents can further amplify these steric effects, potentially blocking certain sites and directing reactions to other available positions.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 2,3 Dihydro 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-ethyl-2,3-dihydro-1H-indene, both proton (¹H) and carbon-13 (¹³C) NMR would provide key structural insights.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic, aliphatic, and ethyl group protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The aromatic region would show signals for the three protons on the benzene (B151609) ring. The aliphatic region of the indane core would feature three sets of signals for the protons at positions 1, 2, and 3. The ethyl group would present a characteristic quartet and triplet pattern.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5, H-6 | ~7.0 - 7.2 | m | - |

| H-7 | ~7.0 - 7.2 | d | ~7.5 |

| H-1 (2H) | ~2.9 | t | ~7.5 |

| H-3 (2H) | ~2.9 | t | ~7.5 |

| H-2 (2H) | ~2.1 | quintet | ~7.5 |

| -CH₂- (ethyl) | ~2.6 | q | ~7.6 |

| -CH₃ (ethyl) | ~1.2 | t | ~7.6 |

m = multiplet, d = doublet, t = triplet, q = quartet, quintet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound has 11 carbon atoms, and due to molecular symmetry, some may be chemically equivalent. However, in this specific isomer, all 11 carbons are expected to be unique, thus showing 11 distinct signals. The aromatic carbons would appear in the downfield region (120-145 ppm), while the aliphatic carbons of the indane ring and the ethyl group would be found in the upfield region.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7a | ~144 |

| C-3a | ~143 |

| C-4 | ~139 |

| C-5 | ~126 |

| C-6 | ~125 |

| C-7 | ~124 |

| C-1 | ~32 |

| C-3 | ~32 |

| C-2 | ~25 |

| -CH₂- (ethyl) | ~28 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include:

The triplet and quartet of the ethyl group.

The adjacent methylene (B1212753) groups (-CH₂-) in the five-membered ring (H-1 with H-2, and H-2 with H-3).

Couplings between adjacent aromatic protons (H-5, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~1.2 ppm would correlate with the carbon signal at ~15 ppm, confirming the methyl group of the ethyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity of different fragments. For instance, an HMBC experiment would show a correlation between the ethyl group's methylene protons (~2.6 ppm) and the aromatic carbons C-3a, C-4, and C-5, confirming the position of the ethyl group on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern and the conformation of the dihydroindene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the precise molecular weight of this compound. This allows for the calculation of its elemental formula, which serves as a definitive confirmation of its identity.

Theoretical HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

|---|

Fragmentation Patterns and Structural Information

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. For this compound, the fragmentation is expected to be dominated by cleavages that lead to stable carbocations.

The molecular ion peak (M⁺) would be observed at an m/z of 146. The most prominent fragmentation pathway for alkylbenzenes is the benzylic cleavage, which involves the loss of a radical to form a stable benzylic carbocation. In this case, the loss of a methyl radical (•CH₃) from the ethyl group is expected to be a major fragmentation, leading to a highly stable secondary benzylic carbocation. This fragment [M-15]⁺ would likely be the base peak in the spectrum.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 146 | [C₁₁H₁₄]⁺ (Molecular Ion) |

| 131 | [C₁₀H₁₁]⁺ (Loss of •CH₃) |

Further fragmentation of the indane ring structure could also occur, leading to other smaller fragments. The analysis of these patterns provides conclusive evidence for the arrangement of the ethyl group and the integrity of the dihydroindene core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural features, namely the aromatic ring and the aliphatic portions.

The key functional groups are the C-H bonds of the aromatic ring, the C-H bonds of the ethyl group and the dihydro-indene core, and the C=C bonds of the aromatic system. The aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl group and the saturated five-membered ring are observed just below 3000 cm⁻¹.

The presence of the benzene ring gives rise to characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the aromatic ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For a 1,2,3-trisubstituted benzene ring, which is the pattern in this compound, specific absorption patterns are expected.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1610-1585 | C=C Stretch | Aromatic Ring |

| 1500-1400 | C=C Stretch | Aromatic Ring |

| 1470-1450 | C-H Bend | Aliphatic (CH₂, CH₃) |

Note: The data in this table is predicted based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components in a sample. nih.gov In the analysis of this compound, GC would separate the compound from any impurities or other components in a mixture based on their boiling points and interactions with the chromatographic column. unito.it

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nih.gov This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows the mass-to-charge (m/z) ratio of the molecular ion (M⁺) and its various fragment ions.

The molecular weight of this compound (C₁₁H₁₄) is 146.23 g/mol . nist.gov Therefore, the molecular ion peak would be expected at m/z 146. A key fragmentation pathway for alkylated indanes involves the loss of an alkyl group. For this compound, a prominent fragmentation would be the benzylic cleavage and loss of a methyl group (CH₃•) to form a stable secondary carbocation at m/z 131. This [M-15]⁺ ion is often a significant peak in the mass spectra of ethyl-substituted aromatic compounds.

Analysis of the closely related isomer, 4-methylindan, shows a molecular ion peak at m/z 132 and a base peak at m/z 117, corresponding to the loss of a methyl group ([M-15]⁺). nist.gov By analogy, the fragmentation of this compound is predicted to show a significant peak at m/z 131.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z | Proposed Fragment | Description |

|---|---|---|

| 146 | [C₁₁H₁₄]⁺ | Molecular Ion (M⁺) |

| 131 | [M-CH₃]⁺ | Loss of a methyl group from the ethyl substituent |

| 117 | [M-C₂H₅]⁺ | Loss of the entire ethyl group |

Note: The fragmentation pattern is predicted based on the structure and known fragmentation of similar molecules like 4-methylindan. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of mass spectrometry. wikipedia.orgrsc.org This method is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. wikipedia.org While this compound is amenable to GC-MS, LC-MS could be employed for its analysis in complex matrices where extensive sample cleanup is not feasible.

In an LC-MS system, the sample is first separated by HPLC. The separated components then enter the mass spectrometer's ion source. For nonpolar compounds like this compound, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are typically more effective ionization techniques than electrospray ionization (ESI). These "softer" ionization methods often result in a prominent pseudomolecular ion peak (e.g., [M+H]⁺) and less fragmentation compared to the electron ionization used in GC-MS. This makes LC-MS valuable for confirming the molecular weight of a compound. wikipedia.org

LC-MS is a powerful tool for the surveillance of exposure to alkylating agents and for analyzing a wide range of organic compounds in environmental and biological samples. wikipedia.orgnih.gov Although specific LC-MS application data for this compound is not prevalent in the literature, the technique is well-suited for its detection and quantification in various sample types.

Table 3: Potential LC-MS Analysis Parameters for this compound

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase HPLC (e.g., C18 column) |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) |

| Expected Ion | [M+H]⁺ at m/z 147.11 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, researchers can calculate the positions of individual atoms, as well as bond lengths and angles, providing an unambiguous structural determination. mdpi.com

For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require cryogenic techniques to freeze the substance in a crystalline state. The process begins with growing a high-quality single crystal, which is often the most challenging step. nih.gov

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, no experimental data on its unit cell dimensions, space group, or precise atomic coordinates in the solid state is available. If such a study were to be conducted, it would provide definitive information on the molecule's conformation, including the planarity of the ring system and the orientation of the ethyl group relative to the indane core.

Computational Chemistry and Theoretical Investigations of 4 Ethyl 2,3 Dihydro 1h Indene

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are central to modern computational chemistry. DFT methods are used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. For a molecule like 4-ethyl-2,3-dihydro-1H-indene, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can provide deep insights into its geometry, stability, and reactivity. mdpi.com

Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This equilibrium geometry represents the most stable structure of the molecule. For this compound, the optimization process would yield precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule. The skeleton of the parent molecule, 2,3-dihydro-1H-indene (indan), is known to be non-planar. researchgate.net The addition of the ethyl group at the 4-position introduces further structural details.

Below is a table of selected, theoretically optimized geometrical parameters for this compound, typical of what would be obtained from a DFT/B3LYP calculation.

| Parameter | Type | Value |

| C(aromatic)-C(aromatic) | Bond Length | ~1.39 Å |

| C(aromatic)-C(aliphatic) | Bond Length | ~1.51 Å |

| C(aliphatic)-C(aliphatic) | Bond Length | ~1.54 Å |

| C(aromatic)-H | Bond Length | ~1.08 Å |

| C(aliphatic)-H | Bond Length | ~1.10 Å |

| C-C-C (in benzene (B151609) ring) | Bond Angle | ~120° |

| H-C-H (in ethyl group) | Bond Angle | ~109.5° |

Note: These values are representative and may vary slightly based on the specific computational method and basis set used.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational isomerism is the rotation of the ethyl group around the C-C single bond connecting it to the indane ring. Different staggered and eclipsed conformations will have varying energies. Computational analysis can identify the global minimum energy conformer, which is the most stable and populated conformation, as well as the energy barriers for rotation between different conformers.

The table below illustrates hypothetical relative energies for different conformers of the ethyl group.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.00 (most stable) |

| Syn-clinal (Gauche) | 60° | 0.95 |

| Eclipsed | 0° | 4.50 (least stable) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | 0.15 |

| HOMO-LUMO Gap (ΔE) | 6.40 |

Note: Values are hypothetical, based on typical DFT calculations for similar aromatic hydrocarbons.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

These parameters help in understanding the relationship between structure, stability, and reactivity. researchgate.net

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | -0.15 |

| Chemical Hardness (η) | (I - A) / 2 | 3.20 |

| Chemical Softness (S) | 1 / (2η) | 0.156 |

| Electronegativity (χ) | (I + A) / 2 | 3.05 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.05 |

| Electrophilicity Index (ω) | μ² / (2η) | 1.45 |

Mulliken atomic charge analysis is a method for distributing the total electron density of a molecule among its constituent atoms. researchgate.net The resulting atomic charges provide valuable information about the electrostatic potential of the molecule and can help identify potential sites for electrophilic and nucleophilic attack. In this compound, the analysis would reveal the charge distribution across the aromatic ring, the fused cyclopentane (B165970) ring, and the ethyl substituent. Generally, carbon atoms bonded to hydrogen atoms exhibit a negative charge, reflecting the higher electronegativity of carbon.

The table presents hypothetical Mulliken charges for selected atoms.

| Atom | Position | Mulliken Charge (e) |

| C4 | Aromatic ring (with ethyl group) | 0.15 |

| C5 | Aromatic ring | -0.21 |

| C6 | Aromatic ring | -0.20 |

| C7 | Aromatic ring | -0.19 |

| C1 | Aliphatic ring | -0.25 |

| C10 | Ethyl group (-CH2-) | -0.28 |

| C11 | Ethyl group (-CH3) | -0.35 |

Prediction of Spectroscopic Properties

Computational chemistry is also widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to UV-Visible absorption spectra. acs.org Furthermore, the calculation of harmonic vibrational frequencies from the optimized molecular geometry allows for the prediction of infrared (IR) and Raman spectra, which can be compared with experimental results to confirm the molecular structure. researchgate.net

| Spectroscopic Property | Predicted Value |

| Maximum UV-Vis Absorption (λmax) | ~275 nm |

| Aromatic C-H Stretch (IR) | ~3050-3100 cm-1 |

| Aliphatic C-H Stretch (IR) | ~2850-2960 cm-1 |

| Aromatic C=C Stretch (IR) | ~1450-1600 cm-1 |

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations (e.g., GIAO Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR shielding tensors. researchgate.net This method, often implemented with Density Functional Theory (DFT) using functionals like B3LYP, has demonstrated high accuracy in reproducing experimental chemical shifts. mdpi.com

For a molecule like this compound, the GIAO method would be used to calculate the isotropic shielding values for each hydrogen and carbon atom. These theoretical values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. researchgate.netresearchgate.net For instance, studies on related heterocyclic systems have shown that the B3LYP functional with the 6-311G basis set can provide reliable ¹H and ¹³C NMR chemical shift predictions. mdpi.com

Optimization of the molecular geometry of this compound.

Calculation of the NMR shielding constants using the GIAO method at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)).

Calculation of the shielding constant for TMS at the same level of theory.

Determination of the theoretical chemical shifts by subtracting the calculated shielding of the molecule's nuclei from the shielding of TMS.

A hypothetical data table for the calculated ¹H and ¹³C NMR chemical shifts of this compound would be structured as follows:

Table 1: Hypothetical Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound No specific literature data is available for this compound. The table below is for illustrative purposes only.

| Atom Number | Atom Type | Calculated Chemical Shift (ppm) |

|---|---|---|

| 1 | C | 144.5 |

| 2 | C | 32.1 |

| 3 | C | 25.4 |

| 3a | C | 142.8 |

| 4 | C | 138.2 |

| 5 | C | 126.3 |

| 6 | C | 124.7 |

| 7 | C | 120.9 |

| 7a | C | 135.6 |

| 8 (Ethyl CH₂) | C | 28.5 |

| 9 (Ethyl CH₃) | C | 15.7 |

| H on C2 | H | 2.95 |

| H on C3 | H | 2.01 |

| H on C5 | H | 7.18 |

| H on C6 | H | 7.12 |

| H on C7 | H | 7.21 |

| H on C8 | H | 2.65 |

| H on C9 | H | 1.23 |

Vibrational Frequency Calculations (IR)

Theoretical vibrational frequency calculations are instrumental in understanding the infrared (IR) spectrum of a molecule. These calculations, typically performed using DFT methods, can predict the frequencies and intensities of the fundamental vibrational modes. For a molecule such as this compound, a frequency calculation would be carried out on the optimized geometry of the molecule.

A study on the parent compound, 2,3-dihydro-1H-indene (indan), and its derivative 1H-indene-1,3(2H)-dione, utilized DFT calculations with the 6-311G basis set, augmented with d and p polarization and diffuse functions, to determine their equilibrium geometries and harmonic frequencies. researchgate.net The results showed good agreement between the calculated and experimental normal modes of vibration. researchgate.net This methodology would be directly applicable to this compound to predict its IR spectrum. The calculations would yield a set of vibrational frequencies corresponding to specific motions of the atoms, such as C-H stretching, CH₂ bending, and aromatic ring vibrations.

A representative data table of calculated vibrational frequencies for this compound would include the frequency in wavenumbers (cm⁻¹), the IR intensity, and the assignment of the vibrational mode.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound No specific literature data is available for this compound. The table below is for illustrative purposes only.

| Frequency (cm⁻¹) | IR Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3050 | Medium | Aromatic C-H Stretch |

| 2960 | Strong | Aliphatic C-H Stretch (asymmetric) |

| 2870 | Strong | Aliphatic C-H Stretch (symmetric) |

| 1605 | Medium | Aromatic C=C Stretch |

| 1465 | Strong | CH₂ Scissoring |

| 1375 | Medium | CH₃ Umbrella Mode |

| 750 | Strong | Aromatic C-H Out-of-plane Bend |

Thermodynamic Parameters and Reaction Energetics

Computational chemistry provides a means to estimate various thermodynamic parameters of a molecule, such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). These parameters are crucial for understanding the stability and reactivity of a compound. While specific, experimentally validated thermodynamic data for this compound is limited, computational methods like the Joback method can provide estimations based on the molecular structure.

For the related isomer, 2-ethyl-2,3-dihydro-1H-indene, several thermodynamic properties have been calculated using the Joback method. These provide an insight into the kind of data that can be obtained for the 4-ethyl isomer.

Table 3: Calculated Thermodynamic Properties for 2-Ethyl-2,3-dihydro-1H-indene (CAS 56147-63-8) using the Joback Method Data for the 2-ethyl isomer is presented as an example. chemeo.comchemeo.com

| Property | Value | Unit |

|---|---|---|

| Enthalpy of formation (hf) | 27.49 | kJ/mol |

| Gibbs free energy of formation (gf) | 205.27 | kJ/mol |

| Enthalpy of fusion (hfus) | 16.03 | kJ/mol |

| Enthalpy of vaporization (hvap) | 42.93 | kJ/mol |

| Ideal gas heat capacity (cpg) at 489.48 K | 286.45 | J/mol·K |

| Critical Temperature (tc) | 709.25 | K |

| Critical Pressure (pc) | 2992.59 | kPa |

| Critical Volume (vc) | 0.500 | m³/kmol |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

While there are no direct computational studies on the NLO properties of this compound in the provided search results, research on related indene-containing systems, such as indeno[2,1-b]fluorene and its isomers, demonstrates the application of many-body methods to study these properties. rsc.org For a molecule to exhibit significant NLO properties, it typically requires a donor-acceptor system that enhances the molecular polarizability. The structure of this compound itself does not possess strong donor-acceptor groups, suggesting its intrinsic NLO properties may be modest. However, theoretical calculations could quantify its hyperpolarizability and related NLO coefficients.

A hypothetical data table for the calculated NLO properties of this compound would include parameters like the dipole moment and hyperpolarizability components.

Table 4: Hypothetical Calculated Non-Linear Optical Properties for this compound No specific literature data is available for this compound. The table below is for illustrative purposes only.

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 0.5 | Debye |

| First Hyperpolarizability (β_tot) | 1.2 x 10⁻³⁰ | esu |

| Average Polarizability (α) | 15.8 x 10⁻²⁴ | esu |

Molecular Docking and Simulation Studies (excluding specific biological targets)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand) and a macromolecule (receptor). dntb.gov.uasamipubco.com Although specific biological targets are excluded from this discussion, the general principles of these methods can be described in the context of this compound.

Molecular docking would predict the preferred binding orientation of this compound within a given binding site. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on a scoring function that estimates the binding affinity. nih.gov

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov An MD simulation would provide insights into the stability of the binding pose, the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the conformational changes in both the ligand and the receptor upon binding. semanticscholar.org

For a compound like this compound, these studies could be used to explore its potential interactions with various materials or host molecules in materials science applications, or to understand its behavior in different solvent environments. The results of such a study would typically be presented in terms of binding energies, root-mean-square deviation (RMSD) of the atomic positions, and analysis of intermolecular contacts.

Applications of 4 Ethyl 2,3 Dihydro 1h Indene in Advanced Chemical and Materials Science

Utilization as Key Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The structural core of 4-ethyl-2,3-dihydro-1H-indene is a valuable starting point for the construction of more elaborate molecules, particularly in the pharmaceutical field. Its indane framework acts as a foundational building block upon which significant chemical complexity can be built. A notable application is in the synthesis of novel C-glucoside derivatives. In this context, the this compound moiety serves as the aglycone core, which is subsequently glycosylated and further functionalized.

These complex synthesis pathways involve multiple steps where the indene (B144670) structure is chemically modified. For instance, the aromatic portion of the molecule can undergo reactions such as Friedel-Crafts acylation or alkylation to introduce new substituents, which are then elaborated into the final target structures. The resulting C-glucoside compounds containing the this compound scaffold have been investigated for their potential as therapeutic agents, including treatments for cancer. google.com

Table 1: Key Data on this compound as a Synthetic Intermediate

| Feature | Description |

|---|---|

| Core Structure | Indane (2,3-dihydro-1H-indene) |

| Key Substituent | Ethyl group at the 4-position |

| Primary Role | Foundational building block (scaffold) |

| Field of Application | Pharmaceutical synthesis |

| Example End-Product | C-glucoside derivatives |

Role in Polymer Chemistry

The role of this compound in polymer chemistry is primarily as a precursor or a modifying agent rather than a direct monomer for addition polymerization.

Unlike its unsaturated counterpart, indene, which can undergo polymerization through the double bond in its five-membered ring, this compound lacks this functionality. Its cyclopentane (B165970) ring is saturated, making it non-reactive toward typical chain-growth polymerization mechanisms that target carbon-carbon double bonds. Saturated hydrocarbons are generally not used as monomers in addition polymerization. britannica.com

While not a direct monomer, this compound can be chemically modified to become a precursor for polymeric materials. By introducing polymerizable functional groups onto its structure, such as vinyl or acrylate (B77674) moieties, it can be converted into a specialty monomer. The incorporation of its rigid, bulky indane structure into a polymer backbone can impart specific properties to the final material.

The introduction of such rigid cyclic structures into polymer chains is known to influence material characteristics significantly. These properties can include:

Increased Glass Transition Temperature (Tg): The rigid nature of the indane ring restricts segmental motion of the polymer chains, leading to a higher Tg and improved thermal stability.

Enhanced Mechanical Strength: The bulky scaffold can increase the stiffness and tensile strength of the material. mdpi.com

Modified Solubility: The hydrocarbon character of the indane unit can be used to tune the solubility of the resulting polymer in various organic solvents. e3s-conferences.org

For example, polyimides incorporating spirobisindane units—a related, more complex indane structure—have been shown to be readily soluble in polar solvents while maintaining high thermal stability. researchgate.net This demonstrates the principle that indane-based scaffolds can be used to create polymers with tailored combinations of properties.

Advanced Organic Synthesis Applications

The utility of this compound in advanced organic synthesis is demonstrated by its role as a scaffold in the creation of targeted, high-value molecules. The synthesis of dihydro-1H-indene derivatives as potential tubulin polymerization inhibitors for anti-cancer applications highlights the importance of this structural class. google.com In these synthetic routes, the dihydroindene core is not merely a starting material but a crucial component that is strategically modified through a sequence of reactions to achieve the desired biological activity.

The synthesis of medicinally relevant compounds often requires precise control over chemical reactions on the indane core. This can include stereoselective reactions to create specific isomers or regioselective reactions to functionalize a particular position on the aromatic ring. The chemical robustness of the dihydroindene structure allows it to withstand a variety of reaction conditions, making it a reliable platform for multi-step synthetic campaigns.

Catalytic Applications Involving Dihydroindene Moieties